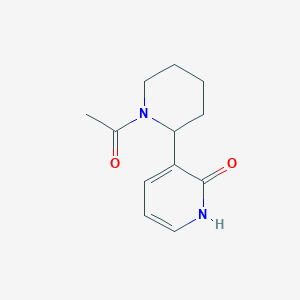

3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-(1-acetylpiperidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)14-8-3-2-6-11(14)10-5-4-7-13-12(10)16/h4-5,7,11H,2-3,6,8H2,1H3,(H,13,16) |

InChI Key |

XMKGLKLRCITCLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=CC=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one moiety is often synthesized via cyclization or functionalization of pyridine derivatives. For example:

Table 1: Representative Methods for Pyridin-2(1H)-one Formation

Introduction of the Acetylpiperidin-2-yl Group

The acetylpiperidin-2-yl moiety is introduced through nucleophilic aromatic substitution (NAS) or cross-coupling reactions. Key approaches include:

-

SNAr Reactions : Electrophilic activation of the pyridin-2(1H)-one ring followed by substitution with a piperidine derivative.

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura or Buchwald-Hartwig amination for C–C or C–N bond formation.

Stepwise Synthesis Approaches

Method A: Nucleophilic Aromatic Substitution (NAS)

This method leverages the electron-deficient pyridin-2(1H)-one ring for direct substitution.

Procedure :

-

Preparation of 3-Halopyridin-2(1H)-one : Bromination or chlorination of pyridin-2(1H)-one using POCl₃ or PBr₃.

-

Reaction with Acetylpiperidin-2-amine : The halogenated intermediate reacts with acetylpiperidin-2-amine in the presence of a base (e.g., K₂CO₃, DMF, 80°C).

Key Conditions :

Table 2: NAS Reaction Optimization

Method B: Palladium-Catalyzed Cross-Coupling

For complex substitution patterns, palladium-mediated coupling is preferred.

Procedure :

-

Preparation of 3-Bromopyridin-2(1H)-one : Bromination of pyridin-2(1H)-one with NBS or PBr₃.

-

Suzuki-Miyaura Coupling : Reaction with acetylpiperidin-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃.

Key Conditions :

Alternative Routes and Derivatization

Acetylation of Piperidine Precursors

Acetylation of piperidine derivatives is a critical step. Common methods include:

Table 3: Acetylation Methods for Piperidine

One-Pot Synthesis

Recent advancements enable one-pot synthesis to reduce steps and improve efficiency. For example:

-

Sequential NAS and Acetylation : Halogenation of pyridin-2(1H)-one, followed by substitution with acetylpiperidin-2-amine and acetylation in situ.

Advantages :

Challenges and Optimization

Regioselectivity and Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or partially reduced products.

Scientific Research Applications

3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential therapeutic benefits.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industries.

Mechanism of Action

The mechanism by which 3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features of 3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one :

- Pyridin-2(1H)-one core : A lactam ring enabling hydrogen-bond interactions with target proteins .

- 3-Substituent : A 1-acetylpiperidine group, contributing to conformational rigidity and hydrophobic interactions.

- Molecular Weight : ~250–300 g/mol (estimated based on analogous compounds) .

Comparisons with Similar Compounds :

Key Differences :

- The acetylpiperidine group in the target compound enhances solubility and metabolic stability compared to simpler acetyl or benzimidazole substituents .

- Trifluoromethyl groups (e.g., in ) improve lipophilicity and target affinity but may reduce metabolic stability due to increased electron-withdrawing effects .

Target Compound :

- Mechanism: Likely inhibits RNA helicases (e.g., eIF4A3) or kinases via pyridinone-mediated hydrogen bonding and acetylpiperidine-driven hydrophobic interactions .

- Efficacy : Analogous compounds (e.g., 1o and 1q in ) show antitumor activity with T/C values of 54% and 29%, respectively, in murine models.

Comparison with Analogs :

Key Findings :

- The acetylpiperidine group may confer improved selectivity for RNA helicases over kinases compared to benzimidazole-substituted analogs .

- Trifluoromethyl derivatives (e.g., ) exhibit multi-target activity (e.g., diabetic nephropathy) but lack subtype selectivity .

Pharmacokinetic Profiles

Target Compound :

- Solubility : Expected to be moderate due to the polar lactam and acetylpiperidine groups .

- Metabolic Stability : Acetylpiperidine likely reduces CYP450-mediated oxidation compared to benzyl or trifluoromethyl groups .

Comparison with Analogs :

Key Insights :

- Piperazine and acetylpiperidine substituents enhance solubility and reduce P-gp efflux compared to benzimidazole or trifluoromethyl groups .

Target Compound :

- Likely synthesized via Buchwald-Hartwig amination or nucleophilic substitution on a pre-functionalized pyridinone core .

Comparison with Analogs :

- 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one : Prepared via parallel synthesis for rapid SAR exploration .

- Anti-allodynic pyridinones: Synthesized via Suzuki-Miyaura coupling and regioselective benzylation .

- 3-(Benzimidazol-2-yl)pyridin-2(1H)-one : Achieved through palladium-catalyzed cross-coupling .

Challenges :

- Acetylpiperidine introduction requires precise control of stereochemistry and protecting group strategies .

Biological Activity

3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperidine ring with an acetyl group and a pyridinone moiety, which are known for their diverse pharmacological effects. The molecular formula of this compound is with a molar mass of approximately 218.25 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily attributed to the piperidine and pyridine frameworks. Key areas of activity include:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties.

- Antitumor Effects : Preliminary studies indicate potential antitumor activity, particularly through mechanisms involving apoptosis and cell cycle regulation.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which is critical in diseases characterized by chronic inflammation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in various signaling pathways.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one | Pyridinone derivative | Exhibits strong antimicrobial properties |

| 4-(Piperidin-1-yl)pyrimidin-2(1H)-one | Pyrimidine derivative | Known for its antiviral activity |

| N-(Piperidin-4-yl)benzamide | Benzamide derivative | Effective against various cancer types |

The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of piperidine derivatives, including this compound. For example:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of piperidine derivatives, showing that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Antitumor Activity

In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The study measured cell viability and apoptotic markers, providing evidence for its therapeutic potential.

Study 3: Anti-inflammatory Effects

Research on the anti-inflammatory properties indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in stimulated human cells, suggesting a mechanism for its anti-inflammatory effects.

Synthesis Methods

The synthesis of this compound typically involves several organic reactions, including:

- Formation of the Piperidine Ring : Utilizing acetic anhydride or acetyl chloride.

- Acetylation : The piperidine ring undergoes acetylation to form the final product.

These methods can be optimized for yield and purity, allowing for efficient production suitable for further biological testing.

Q & A

Q. What are the common synthetic routes for 3-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one, and what are their efficiency metrics?

The synthesis typically involves multi-step reactions, including ring formation (e.g., piperidine acetylation) and condensation with pyridinone derivatives. A common approach is the use of one-pot methods (e.g., Pictet–Spengler reactions) under acidic conditions to assemble the heterocyclic core . Efficiency metrics include yield optimization (e.g., 60–80% for analogous compounds), purity (validated via HPLC), and scalability. Challenges such as low solubility can be mitigated by solvent optimization (e.g., DMF/THF mixtures) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy : H/C NMR confirms functional groups (e.g., acetyl resonance at ~2.1 ppm for CH, pyridinone carbonyl at ~165 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 261.1 for CHNO) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths/angles and confirms stereochemistry .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Enzyme inhibition : DPP-4 or kinase inhibition assays (IC determination via fluorogenic substrates, e.g., Gly-Pro-AMC for DPP-4) .

- Cell-based assays : Antiproliferative activity in cancer lines (MTT assay) or anti-inflammatory effects (e.g., TNF-α/IL-6 ELISA) .

- Specificity profiling : Counter-screening against off-target enzymes (e.g., ACE, COX-2) to confirm selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?

Systematic modifications at key positions (e.g., pyridinone C-3 or piperidine N-acetyl group) are evaluated:

- C-3 substitution : Introducing polar groups (e.g., -NH, -NO) improves hydrogen bonding with DPP-4 or IGF-1R active sites .

- Piperidine modification : Bulky substituents (e.g., benzyl) may enhance hydrophobic interactions, as seen in IGF-1R inhibitors .

- Bioisosteric replacement : Replacing the acetyl group with sulfonamides or ureas to balance potency and metabolic stability .

Q. What computational methods predict the binding modes of this compound with therapeutic targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., pyridinone carbonyl with DPP-4 Ser630) .

- Molecular dynamics (MD) : GROMACS simulations assess binding stability (e.g., RMSD < 2 Å over 100 ns) .

- Free energy calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG < -8 kcal/mol for high potency) .

Q. How do polymorphic forms influence the physicochemical properties and bioactivity of this compound?

Polymorphs alter solubility, stability, and dissolution rates. Techniques include:

- PXRD : Identifies crystalline vs. amorphous forms .

- DSC/TGA : Measures thermal stability (e.g., melting point variations ±10°C) .

- Bioactivity correlation : Solubility-limited polymorphs may reduce in vivo efficacy despite in vitro potency .

Methodological Notes

- Data contradiction analysis : Cross-validate enzyme assays with orthogonal methods (e.g., SPR for binding kinetics) to resolve false positives .

- Crystallographic refinement : SHELXL’s twin refinement is critical for resolving overlapping electron density in chiral centers .

- SAR validation : Use isogenic cell lines (e.g., IGF-1R wild-type vs. knockout) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.